Cérium;2,2,6,6-tétraméthylheptane-3,5-dione

Vue d'ensemble

Description

This compound is notable for its volatility and ability to transfer into the gas phase without decomposition at relatively low temperatures . It is widely used as a precursor in metal-organic chemical vapor deposition (MOCVD) and related gas-phase technologies to produce cerium oxide-based materials .

Applications De Recherche Scientifique

Cerium;2,2,6,6-tetramethylheptane-3,5-dione has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

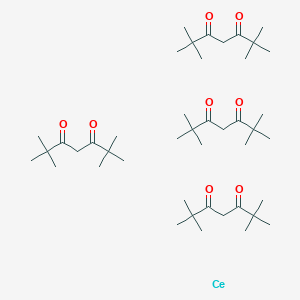

Cerium;2,2,6,6-tetramethylheptane-3,5-dione, also known as 2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD), is a type of β-diketone compound . It primarily targets metal ions, forming stable complexes with them . This is due to its enol form, which is stabilized through keto-enol tautomerism, and the resulting oxygen anion can easily coordinate with many metal ions .

Mode of Action

The compound acts as a bidentate ligand, forming stable complexes with lanthanide ions . It undergoes O-additions and C-additions, acting as an air-stable ligand for metal catalysts in various reactions .

Biochemical Pathways

It’s known that the compound serves as a substrate for heterocycles .

Pharmacokinetics

It’s known that the compound is a stable, anhydrous reagent .

Result of Action

The compound is used in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex . It also serves as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex .

Action Environment

The action of Cerium;2,2,6,6-tetramethylheptane-3,5-dione is influenced by environmental factors such as temperature. For instance, its volatility and condensed phase behavior are crucial for the chemical composition of a target material in gas-phase deposition processes like MOCVD and ALD . The compound’s sublimation thermodynamics and vapor pressure temperature dependence, derived from calorimetric and vapor pressure data, can be used to precisely define the temperature regimes of film deposition .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cerium;2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of cerium salts with 2,2,6,6-tetramethyl-3,5-heptanedione under controlled conditions . The compound can be purified through recrystallization from toluene or by sublimation .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of mechanical stirrers and controlled heating to ensure the complete reaction of the starting materials . The final product is often purified through sublimation to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

Cerium;2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cerium oxide.

Reduction: It can be reduced under specific conditions to yield lower oxidation state cerium compounds.

Substitution: The ligand can be substituted with other β-diketonates or similar ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as hydrogen gas or metal hydrides for reduction . Substitution reactions often require the presence of other β-diketonates or similar ligands in a suitable solvent .

Major Products Formed

The major products formed from these reactions include cerium oxide, lower oxidation state cerium compounds, and various substituted β-diketonate complexes .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,6,6-Tetramethyl-3,5-heptanedione: A ligand used in the synthesis of stable metal complexes.

1-Phenyl-5-methyl-3-hexanedione: Another β-diketonate ligand with similar properties.

Hexafluoroacetylacetone: A β-diketonate ligand known for its strong chelating ability.

Uniqueness

Cerium;2,2,6,6-tetramethylheptane-3,5-dione is unique due to its specific chelate structure, which provides high volatility and thermal stability. These properties make it particularly suitable for use in MOCVD and related gas-phase technologies, where precise control over precursor concentration and thermal stability is crucial .

Activité Biologique

Cerium; 2,2,6,6-tetramethylheptane-3,5-dione, also known as cerium(IV) dipivaloylmethanate (Ce(TMHD)₄), is a complex of cerium with the β-diketone ligand 2,2,6,6-tetramethyl-3,5-heptanedione. This compound has garnered attention for its potential biological activities and applications in various fields including medicinal chemistry and materials science.

- Molecular Formula: C₁₁H₂₀O₂

- Molecular Weight: 184.28 g/mol

- CAS Number: 1118-71-4

- Density: 0.9 g/cm³

- Boiling Point: 202.8 °C

- Melting Point: 19 °C

Biological Activity Overview

Cerium complexes have been studied for their biological activities, particularly in the context of their antioxidant properties and potential therapeutic applications. The biological activity of cerium; 2,2,6,6-tetramethylheptane-3,5-dione can be summarized as follows:

-

Antioxidant Properties:

- Cerium complexes exhibit significant antioxidant activity due to their ability to scavenge free radicals. This property is particularly relevant in the prevention of oxidative stress-related diseases.

-

Antimicrobial Activity:

- Studies have shown that cerium complexes possess antimicrobial properties against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes.

-

Anti-inflammatory Effects:

- Research indicates that cerium compounds can modulate inflammatory responses, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

-

Cytotoxicity Against Cancer Cells:

- Some studies report that cerium complexes demonstrate cytotoxic effects against cancer cell lines, suggesting a role in cancer therapy.

Antioxidant Activity

A study published in Biomaterials demonstrated that Ce(TMHD)₄ can effectively reduce oxidative stress markers in vitro. The compound was shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cellular models exposed to oxidative stressors .

Antimicrobial Properties

In a study evaluating the antimicrobial efficacy of various cerium complexes, Ce(TMHD)₄ exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for both bacterial strains .

Anti-inflammatory Mechanisms

Research published in Pharmaceutical Sciences highlighted the anti-inflammatory potential of cerium complexes. In animal models of inflammation, Ce(TMHD)₄ was found to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

Cytotoxicity in Cancer Research

A recent investigation into the cytotoxic effects of Ce(TMHD)₄ on various cancer cell lines revealed IC50 values ranging from 10 µM to 25 µM depending on the cell type. The study concluded that the compound induces apoptosis via the mitochondrial pathway .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

cerium;2,2,6,6-tetramethylheptane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C11H20O2.Ce/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7H2,1-6H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCVCRISNDSDBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Ce] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H80CeO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329992 | |

| Record name | NSC174882 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

877.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18960-54-8 | |

| Record name | NSC174882 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.